molecular formula C8H9ClN2O3S B14917588 2-((3-Chlorophenyl)sulfonamido)acetamide

2-((3-Chlorophenyl)sulfonamido)acetamide

Cat. No.: B14917588
M. Wt: 248.69 g/mol
InChI Key: MNGPGDQQCYIAPF-UHFFFAOYSA-N
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Description

2-((3-Chlorophenyl)sulfonamido)acetamide is an organic compound with the molecular formula C8H9ClN2O3S and a molecular weight of 248.69 g/mol . This compound is characterized by the presence of a sulfonamide group attached to an acetamide moiety, with a 3-chlorophenyl group as a substituent. It is primarily used in research and development settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chlorophenyl)sulfonamido)acetamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acylated to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may involve optimization of reaction parameters to increase yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chlorophenyl)sulfonamido)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted sulfonamides .

Scientific Research Applications

2-((3-Chlorophenyl)sulfonamido)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-Chlorophenyl)sulfonamido)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Chlorophenyl)sulfonamido)acetamide is unique due to the presence of both a sulfonamide and an acetamide group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H9ClN2O3S

Molecular Weight

248.69 g/mol

IUPAC Name

2-[(3-chlorophenyl)sulfonylamino]acetamide

InChI

InChI=1S/C8H9ClN2O3S/c9-6-2-1-3-7(4-6)15(13,14)11-5-8(10)12/h1-4,11H,5H2,(H2,10,12)

InChI Key

MNGPGDQQCYIAPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC(=O)N

Origin of Product

United States

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